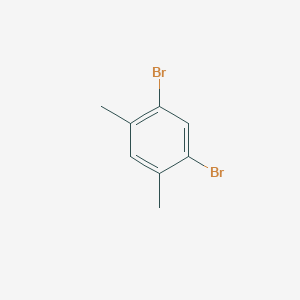

1,5-Dibromo-2,4-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,5-dibromo-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYPUUFPUFRXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347476 | |

| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-87-2 | |

| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Synthesis Strategies

Electrophilic Aromatic Substitution for Bromination of Dimethylbenzene Precursors

Electrophilic aromatic substitution (EAS) is the most direct route for introducing bromine atoms onto a dimethylbenzene ring. fiveable.me This fundamental reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, a process that preserves the ring's stabilizing aromaticity. libretexts.orglibretexts.org

The synthesis of 1,5-dibromo-2,4-dimethylbenzene begins with the selection of the correct xylene isomer, which is m-xylene (B151644). The two methyl groups on the benzene (B151609) ring are activating groups and are ortho, para-directors for electrophilic aromatic substitution.

In the bromination of m-xylene, the first bromine atom is directed to the positions that are ortho or para to the methyl groups. The C4 position is para to the C1-methyl group and ortho to the C3-methyl group, making it the most electronically activated and sterically accessible position. Therefore, the mono-bromination of m-xylene predominantly yields 1-bromo-2,4-dimethylbenzene.

The second bromination step is then performed on this monosubstituted product. The regiochemical outcome is now determined by the directing effects of two activating methyl groups and one deactivating but ortho, para-directing bromine atom. The methyl groups strongly activate the remaining positions (C3, C5, C6). The bromine atom at C1 deactivates the ring but directs incoming electrophiles to its ortho (C6) and para (C4, already substituted) positions. The powerful activating influence of the methyl groups overrides the deactivating effect of the bromine, and the second bromine atom is directed to the C5 position, which is ortho to the C4-methyl group and meta to the C2-methyl group, leading to the desired product, this compound.

Developing highly regioselective bromination methods is a significant area of research, as it can facilitate the synthesis of various bioactive natural products and pharmaceutical intermediates. mdpi.com

For aromatic rings like benzene and its less reactive derivatives, a catalyst is necessary to make the bromine molecule more electrophilic. libretexts.orgpressbooks.pub Traditional and modern catalytic systems play a crucial role in controlling the selectivity of the bromination reaction.

Catalysts:

Lewis Acids: The most common catalysts for aromatic bromination are Lewis acids such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃). google.comwikipedia.org These catalysts work by polarizing the Br-Br bond, creating a highly electrophilic bromine species (often represented as Br⁺) that can be attacked by the nucleophilic benzene ring. pressbooks.pubcoconote.app

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts. For certain substrates, zeolites can induce high para-selectivity due to the spatial constraints imposed by their channels, favoring the formation of the less sterically hindered para-isomer. mdpi.com

Other Systems: Various other catalytic systems have been developed to achieve regioselective bromination under milder conditions. These include N-bromosuccinimide (NBS) in combination with silica (B1680970) gel or ionic liquids, and systems that generate bromine in situ. mdpi.comorganic-chemistry.org For instance, zinc salts adsorbed on an inert support have also been patented as catalysts for selective aromatic bromination. google.com

Reaction Conditions:

Temperature: An increase in temperature can sometimes lead to a higher proportion of dibromination products. google.com For highly selective reactions, especially those aiming to avoid side-chain bromination (benzylic bromination), lower temperatures and the absence of light are often preferred. vaia.comgoogle.com

Solvent: The choice of solvent can influence reaction rates and, in some cases, the isomeric ratio of the products. Polar solvents may be used, but for many standard brominations, the reaction can be run without a solvent or in a non-polar solvent like carbon tetrachloride. google.comias.ac.in

| Catalyst/Reagent System | Precursor | Key Features and Selectivity | Reference |

|---|---|---|---|

| Br₂ / FeBr₃ | m-Xylene | Standard Lewis acid catalyst; generates a strong electrophile. Directs bromination according to substituent effects. | google.comwikipedia.org |

| Zeolites | Alkylbenzenes | Shape-selective catalysis; often enhances para-selectivity by sterically disfavoring ortho-substitution. | mdpi.com |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated Arenes | Effective for brominating moderately or highly deactivated aromatic rings under mild conditions. | organic-chemistry.org |

| Alkali Metal Bromate / HBr or Br₂ | Xylenes | Oxidative bromination method that can provide high yields of monobromoxylenes with minimal waste. | google.com |

The direct bromination of dimethylbenzene follows the well-established two-step mechanism for electrophilic aromatic substitution. libretexts.org

Step 1: Formation of the Arenium Ion (Sigma Complex): The reaction begins with the activation of molecular bromine by a Lewis acid catalyst, like FeBr₃, to generate a potent electrophile. coconote.app This electrophile is then attacked by the π-electron system of the m-xylene ring. This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity. The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org The positive charge in this intermediate is delocalized across the ring through resonance.

Multi-step Organic Synthesis Approaches

When direct bromination does not yield the desired isomer selectively, or to construct more complex substitution patterns, chemists turn to multi-step synthetic strategies. libretexts.orgpressbooks.pub These methods offer greater control over the placement of functional groups.

A powerful technique to control regioselectivity is the use of a "blocking" or "protecting" group. masterorganicchemistry.com This strategy involves temporarily introducing a group to block a reactive position on the ring, forcing the electrophilic substitution to occur at another site. After the desired reaction, the protecting group is removed. youtube.comorganic-chemistry.org

A classic example is the use of the sulfonic acid group (-SO₃H). Sulfonation is a reversible electrophilic aromatic substitution reaction. masterorganicchemistry.com

A Hypothetical Synthetic Application:

Installation of Blocking Group: A dimethylbenzene precursor could be treated with fuming sulfuric acid (SO₃ in H₂SO₄) to install a sulfonyl group at the most reactive position. For instance, in m-xylene, this would block the C4 position.

Directed Bromination: With the most reactive site blocked, bromination would be forced to occur at one of the other activated positions (e.g., C2 or C6).

Removal of Blocking Group: The final step involves heating the molecule in dilute strong acid, which removes the sulfonyl group, yielding a brominated isomer that may have been a minor product in a direct bromination reaction. masterorganicchemistry.com

Sequential functionalization is a broader strategy that involves a carefully planned order of reactions to build the desired substitution pattern. libretexts.org The order in which substituents are introduced is critical because of their directing effects on subsequent reactions. pressbooks.publibretexts.org This approach is fundamental to the synthesis of polysubstituted benzenes. libretexts.orgpressbooks.pub

Modern synthetic chemistry has also introduced powerful C-H functionalization techniques. These methods use sophisticated catalysts to directly convert a C-H bond into a C-C or C-heteroatom bond, offering a highly efficient and atom-economical approach to building complex molecules. researchgate.netresearchgate.netnih.govnih.gov A sequence of such reactions can allow for the precise and stepwise installation of substituents on an aromatic core. acs.org

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Introduce an acyl group, which is a meta-director. | khanacademy.org |

| 2 | Bromination | Br₂ / FeBr₃ | Brominate at the position meta to the acyl group. | khanacademy.org |

| 3 | Second Bromination | Br₂ / FeBr₃ | Introduce a second bromine atom, directed by the existing groups. | youtube.com |

| 4 | Clemmensen or Wolff-Kishner Reduction | Zn(Hg), HCl or H₂NNH₂, KOH | Reduce the acyl group (C=O) to an alkyl group (CH₂). | libretexts.org |

This table represents a generalized multi-step approach and is not specific to the direct synthesis of this compound but illustrates the principles of sequential functionalization.

Optimization of Reaction Cascades for Enhanced Yield and Purity

The optimization of reaction cascades is a important strategy for improving the efficiency of chemical syntheses. In the context of this compound, this involves fine-tuning reaction conditions and reagent ratios to maximize the formation of the desired product while minimizing the generation of unwanted byproducts, such as mono- or poly-brominated isomers.

For instance, studies on the bromination of xylene have shown that controlling the stoichiometry of the brominating agent is crucial. Using a stoichiometric amount of bromine can lead to the formation of 1.5-2% of dibromo-xylene byproducts at 25-30°C. google.com Increasing the bromine to a 5% excess can increase the formation of these dibromoxylenes to approximately 6%. google.com Temperature also plays a role, with a slight increase in dibromination products observed at higher temperatures. google.com

A design of experiments approach has been successfully applied to optimize complex reactions, such as the Nazarov cyclization, a process that can be influenced by multiple variables. mdpi.com This statistical method allows for the systematic investigation of the effects of factors like temperature, reaction time, and substrate concentration to identify the optimal conditions for maximizing product yield and selectivity. mdpi.com Such an approach could be invaluable in fine-tuning the synthesis of this compound to achieve higher yields and purity.

Table 1: Factors Influencing Yield and Purity in Xylene Bromination

| Factor | Observation | Citation |

| Stoichiometry of Bromine | Using a stoichiometric amount of bromine at 25-30°C results in 1.5-2% dibromo-xylene. A 5% excess of bromine increases this to ~6%. | google.com |

| Temperature | Higher temperatures can lead to a slight increase in the formation of dibromination byproducts. | google.com |

Green Chemistry Approaches for Brominated Aromatics

The principles of green chemistry are increasingly being applied to the synthesis of brominated aromatic compounds to reduce their environmental impact. This involves the use of eco-friendly reagents, sustainable catalysts, and alternative reaction media.

Traditional bromination methods often rely on hazardous reagents like molecular bromine. To address this, researchers have developed greener alternatives. One promising system utilizes a combination of calcium bromide (CaBr₂) and bromine (Br₂) in water. rsc.orgresearchgate.net This aqueous system has been shown to be an efficient and recyclable brominating reagent for various industrially important aromatic compounds. rsc.orgresearchgate.net The reactions can be carried out at room temperature without the need for metal catalysts or acidic additives, and the products are often obtained in high yields (92-98%) and purity (>99%) within a short reaction time. rsc.orgresearchgate.netresearchgate.net A key advantage of this method is the ability to recycle the hydrogen bromide (HBr) byproduct by neutralizing it to generate more CaBr₂, making the process more sustainable. rsc.orgresearchgate.net

Another eco-friendly approach involves using a bromide:bromate reagent, which can be prepared from the alkaline intermediate of conventional bromine recovery processes. rsc.orgresearchgate.net This reagent, when acidified in situ, generates hypobromous acid (HOBr) as the reactive brominating species. rsc.orgresearchgate.net This method has been successfully used for the bromination of various aromatic substrates under ambient conditions without a catalyst. rsc.orgresearchgate.net

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the realm of aromatic bromination, several promising catalytic systems have emerged. For example, copper(II) nitrate (B79036) has been shown to catalyze the aerobic oxybromination of arenes using hydrogen bromide (HBr) as the bromine source and molecular oxygen as the oxidant in water. researchgate.net This system exhibits high chemoselectivity for monobromination and remarkable regioselectivity for the para-isomer. researchgate.net Copper salts, acting as Lewis acid catalysts, can also facilitate the oxidative bromination of amides using HBr as the brominating reagent and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant. nih.gov The choice of the copper salt can even influence the selectivity, with copper sulfate (B86663) promoting monobromination and copper nitrate leading to dibromination. nih.gov

Other sustainable catalyst developments include the use of zinc bromide supported on mesoporous silica or acid-activated montmorillonite, which acts as a fast, efficient, selective, and reusable catalyst for the para-bromination of aromatic substrates. rsc.orggoogle.com Zeolite-supported iron(III) oxide has also been employed as a cost-effective and recyclable catalyst for the bromination of non-activated aromatic compounds, where the active catalytic species, iron(III) bromide, is formed in situ from HBr and the iron oxide. rsc.org

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. The synthesis of this compound and other brominated aromatics can be made more environmentally friendly by conducting reactions in solvent-free conditions or in aqueous media.

The aforementioned CaBr₂-Br₂ system in water is a prime example of an aqueous reaction medium for bromination. rsc.orgresearchgate.net This approach not only avoids the use of organic solvents during the reaction but also for the isolation of the products. rsc.orgresearchgate.net Similarly, the use of a bromide/bromate couple can be carried out in water. researchgate.net

Solvent-free bromination has also been achieved using recyclable reagents like 1,2-dipyridiniumditribromide-ethane (DPTBE). nih.gov This stable, crystalline reagent allows for the bromination of various substrates by simply grinding the reagent and substrate together at room temperature, completely eliminating the need for an organic solvent. nih.gov

Table 2: Comparison of Green Bromination Methods

| Method | Reagents/Catalyst | Solvent | Key Advantages | Citations |

| CaBr₂-Br₂ System | Calcium bromide, Bromine | Water | Recyclable reagent, room temperature, no metal catalyst, high yield and purity. | rsc.orgresearchgate.netresearchgate.net |

| Bromide/Bromate Reagent | Bromide, Bromate | Water | In situ generation of brominating agent, ambient conditions, no catalyst. | rsc.orgresearchgate.net |

| Copper Nitrate Catalysis | Copper nitrate, Hydrogen bromide, Oxygen | Water | High chemoselectivity and regioselectivity. | researchgate.net |

| Solvent-Free Grinding | 1,2-Dipyridiniumditribromide-ethane | None | Avoids organic solvents, simple procedure, recyclable reagent. | nih.gov |

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. In bromination reactions, a significant source of waste is the hydrogen bromide (HBr) byproduct.

Several strategies have been developed to improve the atom economy of bromination. The CaBr₂-Br₂ system in water allows for the recycling of HBr by neutralizing it to regenerate the CaBr₂ reagent. rsc.org Similarly, systems that use HBr in the presence of an oxidant, such as hydrogen peroxide or molecular oxygen, effectively utilize the bromide from HBr, with water being the only byproduct, leading to excellent atom economy. researchgate.netrsc.org For example, an efficient method for the α-bromination of aryl ketones uses molecular oxygen and aqueous hydrobromic acid with a copper nitrate catalyst, where water is the sole byproduct. researchgate.net

While electrophilic aromatic substitution is the most common method for synthesizing this compound, oxidative coupling reactions represent an alternative and potentially more efficient pathway. These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds through an oxidative process.

For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used to mediate the oxidative coupling reaction of N,N-dimethyl enaminones with cycloheptatriene. researchgate.net While not directly applied to the synthesis of this compound, this demonstrates the potential of oxidative coupling to form new bonds under mild conditions. researchgate.net Further research into applying similar oxidative coupling strategies to appropriately substituted precursors could open up new avenues for the synthesis of dibromodimethylbenzene derivatives.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

A single-crystal X-ray diffraction analysis of 1,5-Dibromo-2,4-dimethylbenzene would yield the absolute structure of the molecule. This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, revealing the precise position of each atom in the crystal.

Although no crystallographic data for this compound is currently available in public databases such as the Cambridge Structural Database (CSD), such an analysis would provide definitive values for key structural parameters. It would confirm the planarity of the benzene (B151609) ring and provide precise measurements for the C-C and C-Br bond lengths and the C-C-C bond angles within the ring. Furthermore, it would reveal the intermolecular interactions, such as van der Waals forces or potential weak halogen bonding (Br···Br interactions), that govern how the molecules pack together to form the crystal lattice.

Anticipated Crystallographic Data for this compound

| Parameter | Description | Expected Information |

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Precise values in Å and degrees. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-H, C-Br distances. |

| Bond Angles | The angles between adjacent bonds. | e.g., C-C-C, C-C-Br angles. |

| Torsion Angles | The dihedral angles defining molecular conformation. | Would confirm the planarity of the ring. |

| Packing Diagram | The arrangement of molecules in the unit cell. | Reveals intermolecular contacts and packing motifs. |

Note: The table lists the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data has been published.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Direct and detailed studies on the intermolecular interactions within the crystal lattice of this compound are not extensively documented in publicly available literature. However, analysis of related structures and derivatives provides insight into the types of non-covalent interactions that are likely to play a role in its solid-state packing.

For instance, the potential for halogen bonding, where a halogen atom acts as an electrophilic species, is a key consideration for bromo-substituted aromatic compounds. Similarly, π-π stacking interactions between the aromatic rings can contribute to the stability of the crystal structure.

In studies of complex molecules synthesized from this compound, such as benzodithiophene derivatives, intramolecular hydrogen bonds have been observed in the crystal structure, which helps to create a larger, planar π-surface, thereby enhancing stacking interactions. pubcompare.ai Furthermore, the oxidation product of 4,6-dibromo-m-xylene (a synonym for this compound) is known to form two-dimensional frameworks through intermolecular interactions, suggesting the precursor has a propensity for forming structured solid-state assemblies.

Disorder Phenomena and their Impact on Crystal Structures

Information regarding specific disorder phenomena within the crystal structure of this compound is not available in the reviewed literature.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. For this compound, which is commercially available as a crystalline powder, PXRD serves as a critical tool for phase identification and the assessment of crystalline purity. pubcompare.ai Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint, allowing for confirmation of the desired polymorph and detection of any crystalline impurities.

While specific PXRD studies focused solely on the phase identification of this compound are not detailed in the available literature, the technique's application is documented in the context of materials derived from it. For example, PXRD has been used to confirm the stability and phase purity of metal-organic frameworks (MOFs) that incorporate a ligand synthesized from this compound. uvic.ca This underscores the utility of PXRD in verifying the structural integrity of materials where this compound is a key building block. Single-crystal X-ray diffraction (XRD), a related technique, has been employed to determine the precise molecular structures of various complex derivatives synthesized from this compound. thieme-connect.deresearchgate.netcollectionscanada.gc.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical method for determining the molecular weight and elucidating the structure of this compound.

Molecular Ion and Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the analysis of this compound reveals a characteristic molecular ion region and a distinct fragmentation pattern. Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the molecular ion ([M]+) appears as a triplet of peaks. These correspond to molecules containing two 79Br atoms, one 79Br and one 81Br atom, and two 81Br atoms, with expected m/z values around 262, 264, and 266.

The fragmentation of the molecular ion typically proceeds through the loss of a bromine atom or a methyl group. The loss of a bromine radical (Br•) leads to a significant fragment ion peak. The subsequent loss of the second bromine atom or other parts of the molecule generates further characteristic fragments. Data from the NIST Mass Spectrometry Data Center confirms the presence of major peaks that align with this fragmentation behavior. researchgate.net

Identification of Reaction Intermediates and Byproducts

The use of mass spectrometry to identify specific reaction intermediates and byproducts during the synthesis of this compound itself is not detailed in the surveyed literature. Research studies that utilize this compound as a starting material for more complex structures, such as metal-organic cages or ligands for photoluminescent complexes, employ mass spectrometry to confirm the identity of the final products of those multi-step syntheses. researchgate.net These analyses are crucial for verifying the success of subsequent coupling or cyclization reactions.

Vibrational Spectroscopy (FT-IR, Raman)

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the region above 3000 cm-1. The aliphatic C-H stretching vibrations of the methyl groups typically appear just below 3000 cm-1. The fingerprint region (below 1600 cm-1) contains absorptions corresponding to C-C stretching vibrations within the aromatic ring, C-H bending vibrations, and the C-Br stretching vibrations.

Note: The provided FT-IR data is based on characteristic vibrational frequencies for substituted benzene compounds and may not represent precise experimental values for this compound.

While Raman spectroscopy is a complementary technique that is particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br bonds, specific experimental Raman spectra for this compound were not found in the search results.

Characteristic Absorption Bands and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light induces transitions between the quantized vibrational energy levels of the molecule. The frequencies of these transitions are characteristic of specific bonds and functional groups.

The key functional groups in this compound are the aromatic ring, the methyl (–CH₃) groups, and the carbon-bromine (C–Br) bonds. The expected characteristic absorption bands for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Methyl C-H | Asymmetric Stretching | ~2960 |

| Methyl C-H | Symmetric Stretching | ~2870 |

| Methyl C-H | Asymmetric Bending | ~1450 |

| Methyl C-H | Symmetric Bending | ~1375 |

| C-Br | Stretching | 680 - 515 |

Note: The exact positions of these bands can be influenced by the substitution pattern and the solid-state environment of the molecule.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are found just below this value. The bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The presence of the heavy bromine atoms is confirmed by the C-Br stretching vibrations, which are expected at lower wavenumbers.

Probing Molecular Conformations and Intermolecular Interactions

Molecular Conformation:

Based on studies of similar substituted benzene compounds, the central benzene ring of this compound is expected to be essentially planar. For instance, the crystal structure of the related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) reveals that all non-hydrogen atoms lie nearly in a common plane. This planarity is a common feature of benzene derivatives, driven by the sp² hybridization of the ring carbon atoms. The methyl groups and bromine atoms will be substituents on this planar framework.

Intermolecular Interactions:

In the solid state, molecules of this compound are expected to be held together by a combination of weak non-covalent interactions. These can include:

Van der Waals Forces: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density.

Halogen Bonding: A directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region on an adjacent molecule. In the case of this compound, Br···Br interactions could play a role in the crystal packing. Studies on other halogenated compounds have shown that these interactions can be significant in directing the supramolecular assembly. mdpi.com

C-H···π Interactions: The electron-rich π-system of the benzene ring can interact with hydrogen atoms of the methyl groups of neighboring molecules.

C-H···Br Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups and the electronegative bromine atoms of adjacent molecules.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no dedicated DFT studies on 1,5-Dibromo-2,4-dimethylbenzene, focusing on its fundamental electronic properties, reactivity, or spectroscopic parameters, were identified in the public domain. Research mentioning this compound typically involves its use as a starting material, with computational efforts directed at the much larger, final products of the synthesis. researchgate.netmdpi.comscispace.com

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of this compound, including its molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), energy levels, and electron density distribution, has not been the subject of published research. While DFT calculations are routinely used for such analyses, no specific data tables or molecular orbital diagrams for this compound could be located.

Reactivity Predictions and Transition State Analysis

There is a lack of published computational studies predicting the reactivity of this compound. This would typically involve the calculation of reactivity descriptors (such as Fukui functions or electrostatic potential maps) and the analysis of transition states for specific reactions. While the compound is used in reactions like Suzuki-Miyaura coupling, the computational focus in the available literature is on the resulting products rather than the starting dibromoxylene. nih.govrsc.org

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational prediction of spectroscopic parameters, such as NMR chemical shifts, using DFT methods is a common practice to aid in structural elucidation. However, no studies were found that specifically report the theoretical prediction of ¹H or ¹³C NMR chemical shifts for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with solvents. No published MD simulation studies specifically targeting this compound were found.

Conformational Landscape and Dynamic Behavior

Due to the relatively rigid nature of the benzene (B151609) ring and the free rotation of the methyl groups, the conformational landscape of this compound is expected to be simple. However, no specific computational studies detailing this landscape or other aspects of its dynamic behavior through MD simulations have been reported.

Solvent Effects on Molecular Structure and Reactivity

The influence of different solvents on the molecular structure and reactivity of this compound has not been investigated through molecular dynamics simulations in any available research. Such studies would provide insight into solute-solvent interactions and their effect on reaction outcomes, but this information is currently unavailable for this specific compound.

Quantitative Structure-Activity Relationships (QSAR) for Dibrominated Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational toxicology and chemistry. They establish a mathematical correlation between the chemical structure of a compound and its biological activity or a particular property. For dibrominated aromatic compounds like this compound, QSAR models can predict endpoints such as toxicity, biodegradability, and endocrine-disrupting potential.

The development of robust QSAR models relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized into constitutional, topological, geometric, and electronic types. For halogenated aromatic hydrocarbons, key descriptors often include hydrophobicity (typically represented by the logarithm of the octanol-water partition coefficient, logP), molecular weight, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For instance, QSAR studies on substituted benzenes for toxicity to aquatic organisms have shown that hydrophobicity and the energy of the LUMO (E(LUMO)) are significant parameters. chemicalbook.com The general principle is that the toxicity of non-polar narcotic chemicals is primarily driven by their ability to partition into biological membranes, a process governed by hydrophobicity. For more reactive compounds, electronic descriptors like E(LUMO) become important as they can indicate susceptibility to metabolic activation or nucleophilic attack. In the case of brominated flame retardants, a class of compounds to which dibrominated aromatics are related, QSAR models have been developed to predict endocrine-disrupting activity using a variety of theoretical molecular descriptors. nih.govnih.gov

While specific QSAR models exclusively developed for this compound are not prevalent in the literature, its structural parameters can be calculated and used as inputs for broader QSAR models for halogenated aromatic compounds. The PubChem database provides several computed descriptors for this compound, which are essential for any QSAR analysis. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 263.96 g/mol | PubChem |

| XLogP3 | 4.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 261.89928 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

These descriptors for this compound can be used to estimate its behavior based on established QSAR models for related aromatic compounds. The high XLogP3 value suggests significant hydrophobicity, indicating a tendency to bioaccumulate. The absence of hydrogen bond donors and acceptors points to a lower likelihood of engaging in hydrogen bonding interactions.

Theoretical Studies on Halogen Bonding and Aromatic Interactions

Beyond QSAR, theoretical studies provide fundamental insights into the non-covalent interactions that govern the behavior of this compound at a molecular level. Two of the most significant non-covalent interactions for this compound are halogen bonding and aromatic (π-π) interactions.

Halogen Bonding:

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This seemingly counterintuitive role of the halogen is due to the anisotropic distribution of electron density around the covalently bonded halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond.

In this compound, the two bromine atoms can act as halogen bond donors. Theoretical studies on similar brominated benzene derivatives have shown that these C-Br···X interactions (where X is a nucleophile like an oxygen or nitrogen atom) can play a crucial role in determining crystal packing and molecular recognition. For example, a study on 1,2-dibromo-4,5-dimethoxybenzene (B1585919) highlighted the presence of C-Br···Br-C linkages governing the inter-columnar interactions in its crystal structure. nih.gov The strength of these halogen bonds is influenced by the other substituents on the aromatic ring. The electron-donating methyl groups in this compound would increase the electron density in the ring but can also influence the magnitude of the σ-hole on the bromine atoms. Computational studies on various halogen bond donors have shown that the strength of the interaction can be systematically tuned. rsc.org

Aromatic Interactions:

Aromatic interactions, often referred to as π-π stacking, are another critical non-covalent force. These interactions occur between the electron-rich π-systems of aromatic rings. The geometry of these interactions can vary, including face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face) configurations. High-level ab initio calculations have demonstrated that while face-to-face stacking is often electrostatically repulsive, parallel-displaced and T-shaped geometries are attractive and contribute significantly to molecular stability.

For this compound, the benzene ring core can participate in π-π stacking with other aromatic molecules. The presence of two bromine atoms and two methyl groups as substituents will modulate the quadrupolar moment of the aromatic ring, thereby influencing the strength and preferred geometry of these interactions. Theoretical calculations on benzene dimers and substituted analogues show that dispersion forces are a major component of the attractive interaction, and that stacking energies can be on the order of -1 to -3 kcal/mol. The substitution pattern on the aromatic ring is known to significantly affect the interaction energy and geometry of π-π stacking.

Applications in Advanced Materials and Chemical Synthesis

Polymer Chemistry

Monomers for Conjugated Polymers and Copolymers

In principle, 1,5-dibromo-2,4-dimethylbenzene could serve as a monomeric unit in the synthesis of conjugated polymers. The bromine atoms can act as leaving groups in cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings, which are common methods for creating the extended π-systems that define conjugated polymers. nih.gov The methyl groups on the aromatic ring would influence the solubility and processing characteristics of the resulting polymers. However, specific examples of its use to create homopolymers or its integration into copolymers are not prominently featured in current research literature.

Precursors for Organic Electronic Materials (e.g., organic solar cells, OLEDs, OFETs)

Conjugated polymers are the cornerstone of many organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). core.ac.uknih.gov The electronic properties of these polymers, such as the bandgap and charge carrier mobility, are determined by the chemical structure of the repeating monomer units. While dibromo-aromatic compounds are frequently used as precursors in this field, the specific contribution and impact of the this compound isomer on the performance of such devices have not been specifically detailed in available studies. The substitution pattern of the methyl and bromo groups would be expected to create a non-linear polymer backbone, which could impact solid-state packing and, consequently, electronic properties.

Synthesis of Poly(p-phenylene) Derivatives and Related Conductive Polymers

Poly(p-phenylene) (PPP) and its derivatives are a significant class of conductive polymers. Their synthesis often relies on the polymerization of dihalogenated benzene (B151609) monomers. The structure of this compound, being a meta-substituted xylene derivative, would lead to a kinked or non-linear poly(phenylene) chain rather than the linear structure of traditional PPP. This could be of interest for creating polymers with different morphologies and physical properties. Despite this potential, there is a lack of specific research demonstrating the synthesis of poly(phenylene) derivatives using this compound as the primary monomer.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Ligand Design and Synthesis from Dibromodimethylbenzene Derivatives

To be used as a linker in MOF synthesis, this compound would first need to be functionalized, typically by converting the bromo groups into coordinating groups like carboxylates, pyridyls, or other nitrogen-containing heterocycles. This transformation would create a rigid or semi-rigid ligand with a specific geometry dictated by the substitution pattern of the central benzene ring. While the synthesis of ligands from various dibromo-aromatic precursors is a common strategy in MOF chemistry, specific examples detailing the conversion of this compound into a MOF ligand and its subsequent use are not found in the surveyed literature.

Pharmaceutical and Agrochemical Intermediates

This compound is a valuable intermediate in the synthesis of complex organic molecules, including those with potential biological activity. aaronchem.com

This dibrominated aromatic compound serves as a crucial starting material for molecules with applications in diagnostics and medicinal chemistry. Its utility is documented in the synthesis of advanced near-infrared (NIR) dyes designed for use in in-vivo glucose sensors. google.com A multi-step synthesis, outlined in a patent, uses this compound as the core scaffold to prepare a complex silicon rosamine dye (Compound 75), which is then incorporated into a hydrogel for continuous glucose monitoring. google.com Additionally, the compound has been identified as a starting material in the synthesis of bis(dibromomethyl)arenes, which are molecules of interest in toxicological research as they relate to metabolites of certain carcinogens. thieme-connect.de Patents have also listed the compound as a chemical group of interest in the context of developing bicyclic peptide ligands, though its specific role in a final active product is not detailed. google.com

The substitution pattern of this compound, with two bromine atoms positioned meta to each other and flanked by methyl groups, allows for highly controlled and regioselective functionalization. This is particularly evident in metal-catalyzed cross-coupling reactions.

Researchers have exploited this structure to synthesize complex ligands for coordination chemistry. For instance, in the synthesis of a 1,5-dimethyl-3,4-di(2′-pyridyl)benzene ligand, the Stille cross-coupling reaction with 2-(tributylstannyl)pyridine (B98309) was found to be slow, allowing for the isolation of the monosubstituted intermediate before proceeding to the final disubstituted product. mdpi.comresearchgate.net This stepwise reactivity demonstrates the regiochemical control afforded by the substrate. Similarly, Suzuki cross-coupling reactions have been used to create terphenyl derivatives, forming the backbone for more intricate molecular systems. researchgate.net The distinct electronic and steric environment of each bromine atom facilitates selective and sequential reactions, making it a valuable building block for precisely engineered aromatic structures.

| Reaction Type | Reagents | Product Type | Ref. |

| Stille Coupling | 2-(tributylstannyl)pyridine, Pd(PPh₃)₄ | Dipyridylbenzene Ligand | mdpi.comresearchgate.net |

| Suzuki Coupling | 2-(Tributylstannyl)pyridine, Pd(PPh₃)₄ | 1,5-Di(2-pyridyl)-2,4-dimethylbenzene | mdpi.com |

| Sonogashira Coupling | Terminal Alkynes | Diethynylbenzene derivatives | db-thueringen.de |

| Oxidation | KMnO₄, NaOH | 4,6-Dibromoisophthalic acid | rsc.orgbath.ac.uk |

Fine Chemical Synthesis

As a readily available difunctional aromatic compound, this compound is a key component in the synthesis of various fine chemicals, particularly those incorporating heterocyclic systems.

The compound is frequently used to construct complex ligands containing nitrogen-based heterocycles, which are important in coordination chemistry and materials science. Through palladium-catalyzed cross-coupling reactions, the bromine atoms can be substituted with heterocyclic groups like pyridine.

Notable examples include:

Dipyridylbenzene Ligands: The synthesis of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me₂dpbH) is achieved via a Suzuki coupling reaction between this compound and 2-(tri-n-butylstannyl)pyridine. mdpi.com This N,C,N-coordinating ligand is then used to form luminescent cyclometalated complexes with metals such as nickel, palladium, and platinum. mdpi.com

Triazole-Containing Ligands: In a different approach, this compound is used to create diethynylbenzene building blocks via Sonogashira cross-coupling. These intermediates then undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, with aryl azides to form ligands incorporating 1,2,3-triazole rings for use in ruthenium(II) complexes. db-thueringen.de

These synthetic routes demonstrate the versatility of this compound as a scaffold for introducing heterocyclic moieties into a rigid aromatic framework.

Precursors for Dyes and Pigments

The utility of halogenated aromatic compounds as intermediates in the synthesis of colorants is a well-established principle in industrial and materials chemistry. The presence of bromine atoms in this compound, also known by its synonym 4,6-Dibromo-m-xylene, offers reactive sites for the construction of larger, more complex molecules with chromophoric and auxochromic groups necessary for color. While direct, large-scale industrial use of this compound as a primary precursor for commercial dyes and pigments is not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of certain classes of colorants.

The core structure of this compound, a substituted xylene, is a foundational component in the synthesis of various organic molecules. For instance, related xylene derivatives are utilized in the production of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers like polyester. Research has shown the synthesis of disperse dyes from enaminones, which can be prepared by reacting methyl ketones with dimethylformamide dimethyl acetal (B89532) (DMFDMA) in a p-xylene (B151628) solvent. ekb.eg This highlights the role of the xylene scaffold in creating the molecular environment for dye synthesis.

The bromine substituents on the aromatic ring of this compound are key to its potential as a dye precursor. These halogens can be replaced through various nucleophilic substitution reactions, allowing for the introduction of groups that modulate the electronic properties of the molecule and, consequently, its color. For example, in the broader class of anthraquinone (B42736) dyes, which are known for their brilliant colors and good fastness properties, brominated intermediates are crucial. Patents describe the synthesis of anthraquinone dyes where bromine atoms on the anthraquinone core are substituted by phenoxy or other aryl groups. ekb.eg This demonstrates a common strategy in dye chemistry where a halogenated aromatic compound serves as a platform for building the final dye structure.

Furthermore, the principles of color and constitution dictate that the introduction of electron-donating and electron-withdrawing groups onto an aromatic system can tune the absorption of light and thus the perceived color. The methyl groups on the this compound ring are electron-donating, and the bromine atoms can be replaced by various other functional groups to create the push-pull systems often responsible for intense color in dye molecules.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For brominated aromatics such as 1,5-Dibromo-2,4-dimethylbenzene, key abiotic degradation routes include photolysis and thermal degradation.

Photolytic degradation, or photodegradation, is the breakdown of molecules by photons, particularly from ultraviolet (UV) radiation in sunlight. Studies on brominated aromatic compounds, which are structurally similar to this compound, reveal that they can undergo photolytic transformation.

Research on current-use brominated flame retardants (BFRs) like hexabromobenzene, pentabromotoluene, and pentabromoethylbenzene has shown that UV irradiation leads to the formation of hydroxylated transformation products. mahidol.ac.thnih.gov This process often involves the exchange of a bromine atom for a hydroxyl group (Br➔OH), which has been observed to be more prevalent than the exchange of a hydrogen atom for a hydroxyl group (H➔OH). mahidol.ac.thnih.gov The position of this exchange is most frequently at the meta- and ortho-positions on the aromatic ring. mahidol.ac.thnih.gov

Furthermore, the rate of photolytic degradation is influenced by the degree of bromination; compounds with a lower number of bromine atoms tend to degrade more slowly. mahidol.ac.thnih.gov In addition to hydroxylation, hydrodebromination, the replacement of a bromine atom with a hydrogen atom, is another significant photolytic degradation pathway. The photolysis of polybrominated diphenyl ethers (PBDEs), for instance, can also lead to the formation of polybrominated dibenzofurans (PBDFs), which are of environmental concern. nih.gov While direct studies on this compound are limited, the principles governing the photolysis of other brominated aromatics suggest it would likely undergo similar degradation processes, including hydroxylation and hydrodebromination, upon exposure to sunlight.

Table 1: Photolytic Degradation Products of Selected Brominated Aromatic Compounds

| Parent Compound | UV Irradiation Products | Key Observations |

| Hexabromobenzene (HBB) | Bromophenols (Br3, Br4, Br5 isomers), Tri- and tetrabrominated dihydroxylated compounds | Br➔OH exchange is more significant than H➔OH exchange. mahidol.ac.thnih.gov |

| Pentabromotoluene (PBT) | Hydroxylated transformation products (Br3 and Br4 congeners) | Transformation rate decreases with a lower degree of bromination. mahidol.ac.thnih.gov |

| Pentabromoethylbenzene (PBEB) | Hydroxylated transformation products (Br3 and Br4 congeners) | Exchange is most relevant in meta- and ortho-positions. mahidol.ac.thnih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Hydrodebrominated PBDEs, Bromophenols, Polybrominated Dibenzofurans (PBDFs) | Formation of potentially more toxic byproducts. nih.gov |

This table summarizes findings for compounds structurally related to this compound, as direct data for this specific compound is limited.

Thermal degradation occurs when chemical compounds break down at elevated temperatures. For brominated flame retardants and other brominated aromatic compounds, thermal degradation, particularly during combustion processes like waste incineration or accidental fires, is a significant pathway that can lead to the formation of hazardous byproducts. bohrium.com

The thermal treatment of plastics and other materials containing brominated compounds can result in the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). bohrium.commdpi.com These compounds are structurally similar to their chlorinated counterparts (PCDD/Fs) and are of significant environmental and health concern. The formation of PBDD/Fs can occur through several pathways, including from precursor compounds and through de novo synthesis during incomplete combustion. mdpi.comnih.gov

Factors influencing the formation of PBDD/Fs during the thermal degradation of brominated compounds include the temperature, the presence of oxygen, and the presence of other substances like antimony(III) oxide, which can increase their formation. nih.govbohrium.com While complete and controlled incineration can destroy brominated compounds with high efficiency, incomplete or uncontrolled combustion can lead to significant emissions of PBDD/Fs. bohrium.com Given its structure as a dibrominated aromatic compound, this compound could potentially act as a precursor for the formation of PBDD/Fs under thermal stress.

Table 2: Conditions Influencing PBDD/F Formation from Brominated Compounds

| Factor | Influence on PBDD/F Formation | Reference |

| Combustion Conditions | Incomplete or uncontrolled combustion significantly increases PBDD/F formation. | bohrium.com |

| Temperature | Formation occurs at elevated temperatures typical of combustion and pyrolysis (e.g., 280–900°C). | nih.gov |

| Presence of Oxygen | Both pyrolytic (oxygen-deficient) and oxidative conditions can lead to PBDD/F formation. | nih.gov |

| Presence of Catalysts | Antimony(III) oxide and other metals can increase the yield of PBDD/Fs. | bohrium.com |

| Precursor Structure | Some brominated flame retardants are direct precursors to PBDD/Fs. | nih.gov |

This table provides a general overview of factors affecting PBDD/F formation from various brominated compounds.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of halogenated aromatic compounds. mahidol.ac.th Bioremediation, which harnesses these microbial capabilities, is considered a sustainable and cost-effective technology for cleaning up contaminated sites. nih.gov The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. mahidol.ac.th

Microbial consortia, or communities of different microbial species, are often more effective at degrading complex pollutants than single microbial strains. mahidol.ac.thnih.gov This is due to the synergistic interactions between the different species, where the metabolic products of one organism can be utilized by another. nih.gov

In the context of brominated aromatic compounds, both aerobic and anaerobic microbial consortia have been shown to be capable of debromination. mahidol.ac.thbohrium.com Under anaerobic conditions, reductive debromination is a key mechanism where a bromine atom is replaced by a hydrogen atom. mdpi.com This process has been observed for various brominated compounds, including brominated flame retardants. nih.govbohrium.com For instance, anaerobic microbial consortia have been shown to efficiently debrominate hexabromocyclododecane. nih.gov Aerobic debromination can also occur, often as part of a co-metabolic process where the degradation of the brominated compound is facilitated by the presence of another primary substrate that supports microbial growth. bohrium.com The composition of the microbial consortium is a critical factor in the efficiency of debromination. nih.gov

The biotransformation of halogenated aromatic compounds is mediated by a variety of specific enzymes produced by microorganisms. nih.govnih.gov These enzymes catalyze the key reactions in the degradation pathways.

Key enzyme classes involved in the degradation of halogenated aromatics include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, often leading to ring cleavage and destabilization of the molecule. nih.govnih.gov They are crucial in the aerobic degradation of many aromatic compounds.

Reductive dehalogenases: These enzymes are central to anaerobic reductive debromination. They catalyze the removal of bromine atoms, replacing them with hydrogen. nih.govwikipedia.org

Hydrolases: These enzymes use water to break chemical bonds. In some cases, they can be involved in the hydrolytic removal of halogen substituents from aromatic rings. mdpi.comnih.gov

Monooxygenases: These enzymes incorporate a single oxygen atom into the substrate and can be involved in the initial oxidative attack on halogenated aromatic compounds. mdpi.com

The specific enzymes involved and their mechanisms depend on the structure of the compound and the metabolic capabilities of the microorganism. nih.gov For this compound, it is likely that a combination of these enzymatic activities would be required for its complete biodegradation.

Table 3: Key Enzyme Classes in the Biotransformation of Halogenated Aromatics

| Enzyme Class | Function in Degradation | Typical Conditions | Reference |

| Dioxygenases | Incorporation of two oxygen atoms, leading to ring cleavage. | Aerobic | nih.govnih.gov |

| Reductive Dehalogenases | Removal of halogen atoms and replacement with hydrogen. | Anaerobic | nih.govwikipedia.org |

| Hydrolases | Cleavage of chemical bonds using water, can remove halogens. | Aerobic/Anaerobic | mdpi.comnih.gov |

| Monooxygenases | Incorporation of one oxygen atom, initial oxidative attack. | Aerobic | mdpi.com |

This table summarizes the general functions of enzyme classes involved in the degradation of a range of halogenated aromatic compounds.

Environmental Monitoring and Occurrence of Related Brominated Compounds

While specific environmental monitoring data for this compound is not extensively documented in broad environmental surveys, a significant body of research exists on the occurrence of other structurally related brominated compounds, particularly brominated flame retardants (BFRs). These compounds have been widely used in consumer and industrial products to reduce flammability. mdpi.com Due to their persistence, potential for bioaccumulation, and toxicity, BFRs are the subject of extensive environmental monitoring programs worldwide. mdpi.comnih.govfrontiersin.org The findings from these studies on compounds like polybrominated diphenyl ethers (PBDEs), hexabromocyclododecane (HBCD), and novel brominated flame retardants (NBFRs) provide crucial insights into the environmental distribution and fate of persistent brominated organic chemicals.

BFRs can enter the environment throughout the lifecycle of treated products, from manufacturing and use to disposal. mdpi.com Their presence is now ubiquitous, with detection in various environmental compartments including air, water, soil, sediment, and living organisms. nih.govfrontiersin.org International regulations, such as the Stockholm Convention, have restricted or banned the use of some BFRs like certain PBDEs and HBCD, leading to observable shifts in environmental concentrations. ospar.orgacs.org

Occurrence in Abiotic Environments

Air: Atmospheric transport is a significant pathway for the global distribution of BFRs, allowing them to reach remote regions far from their sources. oceanbestpractices.orgemerald.com Passive air sampling networks have been instrumental in mapping the global atmospheric concentrations of these compounds. acs.org For instance, a global study in 2014 detected PBDEs at all 48 monitored sites, with concentrations of the sum of 14 PBDEs (Σ₁₄PBDEs) ranging from 0.097 to 93 pg/m³. acs.org Concentrations of novel FRs were also measured, with Σ₁₅novel FRs ranging from below detection limits to 126 pg/m³. acs.org Higher concentrations are often found near production facilities or e-waste recycling sites. acs.org For example, the concentration of decabromodiphenyl ethane (B1197151) (DBDPE), a replacement for decaBDE, was found to be 240 pg/m³ in air from a BFR production area in China. acs.org

Water: Despite their low water solubility, BFRs are consistently detected in aquatic ecosystems. mdpi.com Their tendency to adsorb to organic matter means that in water bodies, they are often found partitioned to suspended particles. gdut.edu.cn A study in Lake Winnipeg, Canada, detected 15 different BDE congeners in the dissolved phase of water, with BDE-47 showing the highest concentration at 17 pg/L and the total for all PBDEs averaging 49 ± 12 pg/L. oup.com In Norway, investigations near potential source zones found emerging BFRs in seepage and wastewater; TBBPA DBPE was quantified at up to 81 ng/L in seepage water from a car dismantling and metal recycling site. nih.gov

Sediments: Due to their hydrophobicity, BFRs tend to accumulate in sediments, which act as a major environmental sink. gdut.edu.cngov.scot Sediments, therefore, provide a historical record of BFR pollution. gov.scot In the Pearl River Estuary, South China, concentrations of 10 PBDE congeners ranged from 9.88 to 39.0 ng/g organic carbon, while the more heavily brominated BDE-209 was found at much higher levels, from 792 to 4,137 ng/g organic carbon. oup.comnih.gov Similarly, a study of Lake Winnipeg sediments found that total PBDE concentrations ranged from 1,160 to 1,610 ng/g dry weight, with BDE-209 accounting for about half of the total. oup.com Monitoring in Scottish marine regions shows that while concentrations are often low in offshore areas, they remain above natural background levels. gov.scot For instance, BDE-209 is typically the dominant congener in sediment. gov.scot

Table 1: Occurrence of Selected Brominated Flame Retardants in Air This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound/Group | Location | Mean Concentration (pg/m³) | Year of Sampling |

|---|---|---|---|

| Σ₁₄PBDEs | Global (48 sites) | 0.097 - 93 | 2014 |

| Σ₁₅Novel FRs | Global (48 sites) | < DL - 126 | 2014 |

| DBDPE | Stockholm, Sweden | 1.4 | - |

| DBDPE | Great Lakes, USA/Canada | 0.34 - 2.0 | - |

| DBDPE | Harbin, China (Residential) | 11 | - |

| DBDPE | Weifang, China (Production Area) | 240 | - |

| DBDPE | Southern China (E-waste Site) | 209 | - |

Note: Data compiled from multiple studies. "-" indicates data not specified in the source. < DL = Below Detection Limit. acs.orgacs.org

Occurrence in Biota

The lipophilic nature of BFRs leads to their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. ospar.orgresearchgate.net As these compounds are transferred up the food chain, their concentrations can increase at higher trophic levels, a phenomenon called biomagnification. oup.comresearchgate.net

Studies have documented the presence of BFRs in a wide range of species. In the Pearl River Estuary, total concentrations of 10 PBDE congeners in various biota ranged from 34.1 to 444.5 ng/g lipid weight. oup.comnih.gov The different levels observed in various species were attributed to differing feeding habits and metabolic capabilities. oup.com A food web study in Lake Winnipeg found strong evidence of biomagnification for BDE-47, BDE-209, and DBDPE. oup.com Monitoring across OSPAR assessment areas shows that PBDE concentrations in biota have been stable or declining over the past two decades, though they remain above background levels. ospar.org Generally, concentrations are below thresholds expected to cause adverse effects in marine organisms. ospar.orggov.scot

Table 2: Occurrence of Selected Brominated Flame Retardants in Sediment and Biota This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound/Group | Matrix | Location | Concentration Range |

|---|---|---|---|

| Σ₁₀PBDEs | Sediment | Pearl River Estuary, China | 9.88 - 39.0 ng/g oc |

| BDE-209 | Sediment | Pearl River Estuary, China | 792 - 4,137 ng/g oc |

| ΣPBDEs | Sediment | Lake Winnipeg, Canada | 1,160 - 1,610 ng/g dw |

| BTBPE | Sediment | Near Landfill, Norway | 6.5 ng/g |

| Σ₁₀PBDEs | Biota (various) | Pearl River Estuary, China | 34.1 - 444.5 ng/g lw |

| BDE-209 | Biota (various) | Pearl River Estuary, China | Not Detectable - 623.5 ng/g lw |

| ΣPBDEs | Biota (fish) | Typical Shallow Lake, China | 2.36 - 85.8 ng/g lw |

Note: oc = organic carbon; dw = dry weight; lw = lipid weight. Data compiled from multiple studies. gdut.edu.cnoup.comnih.govoup.comnih.govnih.gov

Future Research Directions and Emerging Areas

Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of greener and more efficient methods for synthesizing 1,5-dibromo-2,4-dimethylbenzene is a primary focus of current research. Traditional synthesis often involves harsh conditions and generates significant chemical waste. To address this, scientists are investigating more environmentally friendly approaches.

Future efforts in this area are expected to concentrate on several key strategies:

Advanced Catalysis: The design of highly selective and active catalysts for the direct C-H bromination of p-xylene (B151628) is a significant goal. This would create a more atom-economical process, reducing waste and improving efficiency.

Alternative Brominating Agents: Research is ongoing into the use of less hazardous brominating agents. This includes exploring systems such as hydrobromic acid combined with an oxidizing agent to replace harsher traditional reagents.

Exploration of New Reactivity Patterns and Catalytic Transformations

Researchers are actively seeking to uncover new chemical reactions and transformations involving this compound. The presence of two bromine atoms on the benzene (B151609) ring provides two reactive sites for a wide range of chemical modifications, opening the door to the creation of complex molecules.

Emerging areas of investigation include:

Selective Cross-Coupling Reactions: A key objective is to develop methods that allow for the selective reaction of one bromine atom at a time. This would enable the stepwise and controlled synthesis of unsymmetrical molecules with distinct functionalities at each position.

C-H Activation: Scientists are exploring the direct functionalization of the carbon-hydrogen (C-H) bonds of the methyl groups and the aromatic ring. This approach would offer more direct and efficient pathways to complex derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of light-driven catalytic systems is a rapidly growing field. Applying photoredox catalysis to this compound could unlock novel chemical transformations that are not achievable through conventional thermal methods.

Integration into Multi-component Systems for Synergistic Effects

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation, are highly valued for their efficiency and for minimizing waste. The integration of this compound into such systems is a promising avenue for the rapid assembly of complex molecular architectures. Its di-bromo structure makes it an excellent candidate to serve as a central scaffold in these reactions.

Future research is likely to pursue:

Novel MCR Design: The development of new multi-component reactions that are specifically designed to take advantage of the unique structural features of this compound.

Combinatorial Chemistry: The use of MCRs to generate large and diverse libraries of compounds. These libraries can then be used for high-throughput screening in areas such as drug discovery and materials science.

Tandem Catalysis: The design of one-pot reactions that combine multiple catalytic cycles. This would allow for the efficient transformation of this compound into highly complex products in a single process.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To gain a deeper understanding of the chemical processes involving this compound, researchers are employing advanced spectroscopic techniques for real-time monitoring of reactions. These in situ methods allow for the direct observation of the reaction as it happens, providing valuable insights into reaction mechanisms and kinetics.

Future developments in this area are expected to include:

Hyphenated Spectroscopic Methods: The combination of multiple spectroscopic techniques, such as coupling Raman spectroscopy with nuclear magnetic resonance (NMR), to provide a more comprehensive picture of the reacting system.

Advanced Data Analysis: The development of sophisticated computational models and data analysis algorithms to extract detailed kinetic and mechanistic information from the complex data generated by in situ monitoring.

Microfluidic Reactors: The integration of spectroscopic probes into microfluidic devices. This will enable high-throughput screening and optimization of reactions involving this compound on a very small scale.

Development of High-Performance Materials with Tunable Properties

The rigid and well-defined structure of this compound makes it an excellent building block for the creation of high-performance materials. By incorporating this unit into larger structures like polymers, scientists can develop materials with precisely controlled electronic, optical, and thermal properties.

Key areas for future research include:

Porous Organic Polymers (POPs): The use of this compound as a structural node in the synthesis of POPs. These materials have potential applications in gas storage, chemical separations, and catalysis.

Flame Retardants: The investigation of brominated compounds derived from this compound as effective and more environmentally benign flame retardants.

Liquid Crystals: The design and synthesis of novel liquid crystalline materials that incorporate the this compound core, which could lead to new display technologies and sensors.

Bio-inspired Approaches for Synthesis and Degradation

Drawing inspiration from nature, researchers are exploring biological systems for the synthesis and degradation of chemical compounds like this compound. These bio-inspired methods offer the potential for more sustainable and environmentally friendly chemical processes.

Future research in this domain will likely focus on:

Enzyme Engineering: The modification and optimization of enzymes to perform specific chemical transformations on this compound, such as selective bromination or de-bromination.

Metabolic Engineering: The re-engineering of the metabolic pathways of microorganisms to produce valuable chemicals, potentially including derivatives of this compound, from simple and renewable starting materials.

Bioremediation: The identification and cultivation of microorganisms that can break down brominated aromatic compounds. This could lead to effective strategies for the bioremediation of industrial waste containing this compound and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.